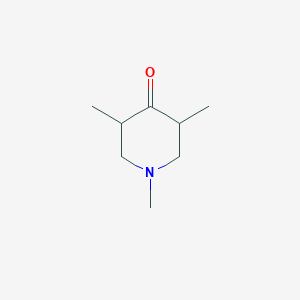

1,3,5-trimethylpiperidin-4-one

Description

Properties

IUPAC Name |

1,3,5-trimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-4-9(3)5-7(2)8(6)10/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEAGQPIZOIBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398015 | |

| Record name | 1,3,5-trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-31-7 | |

| Record name | 1,3,5-trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperidinone Scaffolds in Synthetic Chemistry

Piperidinone scaffolds, which are six-membered heterocyclic rings containing a nitrogen atom and a ketone functional group, are of considerable importance in synthetic organic chemistry. core.ac.uk Their utility stems from their prevalence in the core structures of numerous natural products and pharmaceutically active molecules. core.ac.ukajrconline.org The piperidine (B6355638) ring itself is a ubiquitous structural feature in many alkaloids and therapeutic agents. bath.ac.ukmdpi.com

The presence of both a secondary or tertiary amine and a carbonyl group within the same molecule provides a versatile platform for a wide array of chemical transformations. The ketone can undergo reactions such as reduction, olefination, and alpha-functionalization, while the nitrogen atom can be acylated, alkylated, or participate in various coupling reactions. This dual reactivity allows for the construction of complex molecular architectures and the introduction of diverse functional groups, making piperidinones valuable intermediates in the synthesis of a broad spectrum of organic compounds. ajrconline.orgbath.ac.uk

Historical Overview of 1,3,5 Trimethylpiperidin 4 One Within Heterocyclic Chemistry

The history of 1,3,5-trimethylpiperidin-4-one is intrinsically linked to the development of synthetic analgesics in the mid-20th century, particularly the opioid analgesic Promedol. wikipedia.orgbg.ac.rssafrole.com Research in the Soviet Union during the early 1950s, led by the chemist I. N. Nazarov, focused on creating analogues of pethidine, a widely used synthetic opioid. wikipedia.orgbg.ac.rs This research led to the synthesis of Promedol, for which this compound is a crucial precursor. bg.ac.rswikimedia.org

The synthesis developed by Nazarov and his team involved the reaction of isopropenyl acetylene (B1199291) with methylamine (B109427), followed by hydration and cyclization to yield the this compound core. scribd.com This method provided a viable route to this key intermediate, which could then be further elaborated to produce Promedol. safrole.comscribd.com The development of this synthetic pathway was a significant achievement in heterocyclic chemistry at the time and highlighted the importance of piperidinone derivatives in the quest for new therapeutic agents. unodc.org

Structural Features and Nomenclature Conventions

Historical Synthetic Approaches and Their Limitations

The foundational methods for constructing the piperidin-4-one core have been centered on intramolecular cyclization reactions. While pivotal in the early development of piperidine chemistry, these classical routes often present significant drawbacks.

Classical Cyclization Reactions (e.g., Dieckmann Condensation Derivatives)

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, represents a cornerstone in the historical synthesis of cyclic ketones, including the piperidin-4-one skeleton. researchgate.net The general approach involves the base-catalyzed cyclization of an aminodiester. For this compound, this would involve a precursor such as a bis(carboalkoxyethyl)amine derivative, which is cyclized, hydrolyzed, and decarboxylated. researchgate.netscribd.com

A known pathway to substituted piperidones involves the Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by the Dieckmann cyclization of the resulting aminodiester. researchgate.net For instance, the reaction of methylamine (B109427) with two equivalents of methyl crotonate would theoretically yield an intermediate diester, which upon cyclization, would lead to a 1,3,5-trimethyl-4-oxopiperidine-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation would furnish the target ketone. A similar approach using methyl methacrylate (B99206) is known to produce 3,5-dimethyl substituted piperidones. google.com

However, these classical methods are beset by several limitations:

Low Yields: The yields for Dieckmann cyclizations in the synthesis of substituted piperidones can be low and variable. scribd.comgoogle.com Side reactions, such as intermolecular condensation, can compete with the desired intramolecular cyclization.

Harsh Reaction Conditions: The use of strong bases like sodium metal or sodium hydride and subsequent harsh acidic conditions for decarboxylation can limit the functional group tolerance on the starting materials and lead to degradation of the product. google.comrsc.org

Purification Challenges: The purification of intermediates and the final product can be difficult, often requiring multiple crystallization or distillation steps to remove byproducts. rsc.org

These limitations have driven the development of more streamlined and efficient synthetic routes.

Modern and Optimized Synthetic Pathways

Contemporary approaches to the synthesis of this compound focus on improving efficiency, atom economy, and procedural simplicity. These include one-pot multicomponent reactions, advanced catalytic methods, and the application of green chemistry principles.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials, offer a highly efficient alternative to linear, stepwise syntheses. The Petrenko-Kritschenko piperidone synthesis is a classic MCR that is well-suited for the preparation of 4-piperidone (B1582916) derivatives. wikipedia.orgsynarchive.comdrugfuture.com

This reaction typically involves the condensation of an acetonedicarboxylic acid ester, two equivalents of an aldehyde, and a primary amine. wikipedia.orgchempedia.info To synthesize this compound, the specific reactants would be:

Amine: Methylamine (to form the N-methyl group)

Aldehyde: Acetaldehyde (B116499) (two equivalents, to provide the methyl groups at the C3 and C5 positions)

3-Keto Acid Derivative: An ester of acetonedicarboxylic acid (e.g., diethyl 1,3-acetonedicarboxylate)

The key advantage of this MCR is the direct, one-pot assembly of the complex piperidone ring from simple, readily available precursors, which significantly reduces the number of synthetic steps and purification procedures compared to the Dieckmann approach. chemicalbook.com

| Reaction Component | Structure/Name | Role in Final Product |

| Primary Amine | Methylamine | Forms the N-methyl heterocycle |

| Aldehyde | Acetaldehyde | Provides the C3 and C5 methyl substituents |

| 3-Keto Acid Ester | Diethyl 1,3-acetonedicarboxylate | Forms the C2, C4, and C6 backbone |

Catalytic Approaches to Piperidinone Ring Formation

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. While specific catalytic syntheses targeting this compound are not extensively documented, general catalytic strategies for multi-substituted piperidinones are highly relevant.

Catalytic approaches often focus on the key bond-forming steps of the cyclization. For example, palladium-catalyzed reactions have been developed for the deconstructive aminolysis of lactones to form highly decorated 3-hydroxy-2-piperidinone carboxamides, demonstrating the power of metal catalysis in skeletal remodeling to access complex piperidine cores. nih.gov Other transition metals, such as ruthenium and nickel, have been employed in the hydrogenation of substituted pyridines to yield piperidines, a reaction that could be adapted for piperidinone synthesis. mdpi.com

Organophotocatalysis has also emerged as a powerful tool. For instance, a [1+2+3] strategy has been developed for the one-step synthesis of substituted 2-piperidinones from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds under mild, metal-free conditions. researchgate.netresearchgate.net Such catalytic methods offer potential pathways to the this compound core with improved control over stereochemistry and reduced environmental impact compared to stoichiometric classical methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of piperidinone synthesis, this involves moving away from the limitations of the classical Dieckmann approach. Key green chemistry considerations include:

Atom Economy: MCRs like the Petrenko-Kritschenko synthesis are inherently more atom-economical than stepwise syntheses that generate stoichiometric byproducts at each stage.

Use of Safer Solvents: Replacing hazardous solvents like benzene, often used in classical syntheses, with safer alternatives such as water or ethanol, or performing reactions under solvent-free conditions, is a primary goal.

Catalysis: As discussed previously, using catalytic amounts of a reagent instead of stoichiometric quantities of strong bases (like sodium hydride) or acids reduces waste and improves safety.

Energy Efficiency: Developing reactions that proceed under milder conditions (e.g., room temperature) rather than requiring high-temperature reflux reduces energy consumption.

While a dedicated "green" synthesis of this compound is not specifically published, the principles are evident in the shift towards MCRs and catalytic strategies, which inherently offer advantages in efficiency and waste reduction over historical methods.

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a synthetic route. The analysis of this compound can be approached by considering the major synthetic strategies discussed.

Retrosynthesis 1: Based on the Dieckmann Condensation

A disconnection based on the Dieckmann condensation focuses on the formation of the β-keto ester precursor. The key transform is the reverse of the intramolecular cyclization.

Transform: Hydrolysis and Decarboxylation. The ketone is disconnected to its β-keto ester precursor (1 ).

Transform: Dieckmann Condensation. The C2-C3 bond is broken, revealing the open-chain aminodiester (2 ). This disconnection identifies the key bond formed during the cyclization.

Transform: Michael Addition. The aminodiester (2 ) can be further disconnected into methylamine and two equivalents of methyl crotonate (3 ), which are the ultimate starting materials in this pathway.

Retrosynthesis 2: Based on the Petrenko-Kritschenko MCR

A disconnection based on the multicomponent reaction approach breaks the target molecule down into its three fundamental components in a single conceptual step.

Transform: Petrenko-Kritschenko Reaction. The entire piperidone ring is disconnected simultaneously. This powerful transform breaks four C-N bonds and two C-C bonds, leading directly back to the three simple starting materials: methylamine (4 ), acetaldehyde (5 ), and an ester of acetonedicarboxylic acid (6 ). This retrosynthetic pathway highlights the efficiency and convergence of the MCR approach.

Enantioselective and Diastereoselective Synthesis

Achieving stereocontrol in the synthesis of polysubstituted piperidines is crucial for their application in various fields of chemical research. The arrangement of the methyl groups at the C3 and C5 positions relative to each other and to the ketone functionality defines the molecule's three-dimensional structure. Enantio- and diastereoselective methods aim to construct these stereocenters with high fidelity.

The directed synthesis of specific stereoisomers of substituted piperidin-4-ones can be achieved by employing either chiral auxiliaries or chiral catalysts. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. ucl.ac.ukrsc.org For instance, auxiliaries derived from readily available chiral molecules like (R)-phenylglycinol have been used to induce asymmetry in the formation of piperidine rings. rsc.org Similarly, the Davies' chiral auxiliary has been applied in asymmetric Michael additions to create piperidin-2,4-diones with high stereocontrol. ucl.ac.uk

Alternatively, asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. rsc.org Organocatalysis, in particular, has emerged as a powerful tool. Chiral primary and secondary amines, such as proline and its derivatives, can catalyze asymmetric aza-Michael reactions, a key step in forming the piperidine ring. nih.gov These catalysts operate by forming chiral enamines or iminium ions with the substrates, which then react stereoselectively. nih.gov Chiral phosphoric acids (CPAs) represent another class of effective organocatalysts, promoting intramolecular aza-Michael cyclizations to yield enantioenriched piperidines. rsc.orgumich.edu

Recent research highlights various catalytic systems applicable to the synthesis of substituted piperidones. These methods, while not specifically documented for this compound, establish a strong precedent for its potential stereocontrolled synthesis.

Table 1: Examples of Chiral Catalysts in the Synthesis of Substituted Piperidones

| Catalyst/Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | N-Cbz-protected 1-amino-hex-5-enes with thioacrylate | Intramolecular aza-Michael | Up to 99:1 er | rsc.org |

| Cinchona-based diamine with TFA | Enone carbamates | Intramolecular aza-Michael | Up to 99% ee | nih.gov |

| O-TMS protected diphenylprolinol | Aldehydes and nitroolefins | Domino Michael/aminalization | Excellent ee | acs.org |

| Squaramide | Acylamide and oxindole-derived substrate | Aza-Michael/Michael cascade | >20:1 dr, 99% ee | acs.org |

| Davies' chiral auxiliary | α,β-unsaturated esters and amines | Aza-Michael addition | --- | ucl.ac.uk |

When a synthetic route produces a racemic or diastereomeric mixture of this compound, resolution techniques can be employed to separate the desired isomer. Resolution involves the separation of stereoisomers from a mixture.

Kinetic resolution is a widely used method where one enantiomer in a racemic mixture reacts at a faster rate than the other, facilitated by a chiral catalyst or reagent. This results in the separation of the unreacted, enantiomerically enriched starting material from the product. For example, the use of the chiral ligand sparteine (B1682161) in combination with n-BuLi has been effective in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, yielding products and recovered starting materials with high enantiomeric ratios. nih.govacs.org While there are limited examples of kinetic resolution applied to disubstituted piperidines, this approach remains a viable strategy. nih.govacs.org

Enzymatic resolution offers a green and highly selective alternative. Enzymes, being inherently chiral, can catalyze reactions on one enantiomer of a substrate with remarkable specificity. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can perform kinetic resolution on racemic cyclic ketones by oxidizing one enantiomer to the corresponding lactone at a much higher rate. scispace.comnih.gov This leaves the unreacted ketone with high enantiomeric purity. For instance, cyclohexanone (B45756) monooxygenase (CHMO) has been used for the efficient kinetic resolution of cyclic ketones bearing α-quaternary stereocenters, achieving up to >99% ee for the resulting lactones. nih.gov Lipases are another class of enzymes used for the resolution of cyclic ketones, often through the hydrolysis of a corresponding enol acetate. researchgate.net

Table 2: Examples of Resolution Techniques for Cyclic Ketones and Piperidines

| Technique | Reagent/Enzyme | Substrate Type | Outcome (ee/er) | Reference |

|---|---|---|---|---|

| Kinetic Resolution | n-BuLi / (+)-sparteine | N-Boc-2-aryl-4-methylenepiperidines | High er | nih.govacs.org |

| Enzymatic Kinetic Resolution | Phenylacetone monooxygenase (PAMO) | Racemic cyclic ketones | Excellent (E > 200) | scispace.com |

| Enzymatic Kinetic Resolution | Cyclohexanone monooxygenase (CHMO) | Cyclic ketones with α-quaternary stereocenters | Up to >99% ee | nih.gov |

| Enzymatic Hydrolysis | Pig liver esterase (PLE) | Racemic α'-acetoxy α,β-unsaturated cyclohexanone | 97% ee | researchgate.net |

Flow Chemistry and Continuous Processing in Scale-Up Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and batch-to-batch consistency. pmarketresearch.com Flow chemistry, or continuous processing, has emerged as a transformative technology to address these challenges in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). nih.govnih.gov

In a flow process, reagents are continuously pumped through a network of tubes and reactors, where the reaction occurs. chim.it This setup offers significant advantages over traditional batch processing. The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hotspots, which is particularly important for highly exothermic reactions. uc.pt This enhanced control often leads to higher yields, improved selectivity, and safer operating conditions. researchgate.net

The application of flow chemistry is highly relevant for the synthesis of heterocyclic compounds like this compound. chim.itcore.ac.uk For instance, patented continuous flow systems have been shown to significantly reduce reaction times for piperidine ring modifications. pmarketresearch.com The technology allows for the safe handling of hazardous reagents and unstable intermediates by generating them in situ and consuming them immediately in the next step of the sequence, a process known as "telescoping". nih.govacsgcipr.org Furthermore, flow chemistry facilitates easier scale-up; instead of redesigning large reactors, production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel). chim.it

Table 3: Applications of Flow Chemistry in Heterocyclic and API Synthesis

| Reaction/Process | Key Features of Flow System | Advantages Noted | Reference |

|---|---|---|---|

| Synthesis of N-heterocycles from levulinic acid | H-Cube Mini Plus™ flow reactor, packed catalyst bed | Optimized conversion and selectivity, continuous production | frontiersin.org |

| Synthesis of Rufinamide precursor | High-temperature flow protocol (210 °C) | Avoided metal catalyst, enabled use of less toxic reagent, scalable | nih.gov |

| Grignard reagent formation | Continuous lab and pilot scale process | Improved selectivity, reduced Wurtz coupling side product | researchgate.net |

| Kilogram-scale API synthesis | Optimized for scale-up, controlled additions | Robust and high-yielding process (77% overall yield) | acs.org |

| General heterocyclic synthesis | Microreactors, multi-step sequences | Increased safety, efficiency, and scalability; reduced waste | chim.itresearchgate.net |

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a primary site for chemical modification, susceptible to attack by nucleophiles and amenable to reduction and condensation reactions.

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group readily undergoes attack by various nucleophiles. For instance, it can react with organometallic reagents, such as Grignard reagents, to form tertiary alcohols. Condensation reactions with amines or hydrazines can yield imines, oximes, or hydrazones, respectively.

A notable reaction is the aldol (B89426) condensation. 1,2,5-Trimethylpiperidin-4-one can undergo a cascade-type chalcone (B49325) addition followed by an intramolecular aldol condensation, leading to the formation of a 3-azabicyclo[3.3.1]nonane system. researchgate.net Similarly, reactions with aromatic aldehydes can produce nitrogen-containing 1,5-diketones, which may subsequently cyclize. researchgate.net These reactions are pivotal in constructing complex polycyclic structures.

Furthermore, conjugate addition reactions are possible when the piperidinone is part of an α,β-unsaturated system. wikipedia.orglibretexts.orglibretexts.org In such cases, nucleophiles add to the β-carbon, a reaction influenced by the nature of the nucleophile and reaction conditions. libretexts.org

Reductions to Piperidinols and Subsequent Transformations

The reduction of the carbonyl group in this compound and its derivatives affords the corresponding piperidinols. Various reducing agents can be employed to achieve this transformation, leading to the formation of stereoisomeric alcohols. The conformation of the resulting piperidin-4-ols has been a subject of study, with analyses indicating the influence of substituents on the piperidine ring. researchgate.net These piperidinol derivatives are valuable intermediates for further synthetic modifications. For example, a piperidinol derivative, 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol, has been identified in extracts from medicinal plants. mdpi.com

The following table summarizes the reduction of various substituted piperidin-4-ones to their corresponding piperidinols.

| Starting Piperidin-4-one | Reducing Agent | Resulting Piperidinol | Reference |

| Substituted 4-piperidones | Various | Epimeric pairs of 4-piperidinols | researchgate.net |

| 1-Heteracyclohexanones | Not specified | Corresponding alcohols | researchgate.net |

Enamine Chemistry and α-Functionalization

The presence of α-protons adjacent to the carbonyl group allows for the formation of enamines. Enamines derived from piperidin-4-ones are versatile nucleophiles and can react with various electrophiles, enabling the functionalization of the α-position. enamine.netnih.govcdnsciencepub.com This strategy is crucial for introducing substituents at the C-3 and C-5 positions of the piperidine ring. For instance, enamine intermediates can undergo alkylation, acylation, and other carbon-carbon bond-forming reactions. enamine.netyoutube.com Electrophilic substitution on the enamine structure can lead to the formation of 5-nitro- and 5-halogen-dehydropiperidinones. cdnsciencepub.com

Reactions at the Nitrogen Atom (N-1)

The tertiary amine at the N-1 position of this compound is also a site for chemical derivatization, although its reactivity is somewhat hindered by steric factors.

N-Alkylation and N-Acylation

While this compound is already N-methylated, related piperidin-4-ones can undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides, often in the presence of a base. researchgate.netnih.gov Various methods, including the use of boronic acids and Buchwald-Hartwig amination, have been developed for the N-alkylation of piperidines. sciencemadness.org

N-acylation of piperidin-4-ones is a common strategy to introduce a variety of functional groups. rasayanjournal.co.inresearchgate.netchemrevlett.comrsc.org Acyl chlorides or anhydrides are typically used for this purpose. The resulting N-acyl derivatives often exhibit interesting conformational properties, with studies showing a preference for distorted boat conformations in some cases. researchgate.netchemrevlett.com The energy barrier for N-CO bond rotation in these systems has also been investigated. researchgate.net

The table below provides examples of N-acylation reactions on piperidin-4-one scaffolds.

| Piperidin-4-one Derivative | Acylating Agent | Product | Reference |

| t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | Formic acid/Acetic anhydride | N-formyl and N-acetyl derivatives | rasayanjournal.co.in |

| c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one | Various acyl chlorides | N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-ones | researchgate.net |

| 3,5-bis(ylidene)-4-piperidones | Acryloyl chloride | N-Acryloyl-3,5-bis(ylidene)-4-piperidones | rsc.org |

| 4-piperidone hydrate (B1144303) hydrochloride | Acryloyl chloride | 1-Acryloylpiperidin-4-one | nih.gov |

Formation of N-Oxides and Related Species

The tertiary nitrogen atom in piperidines can be oxidized to form N-oxides. organic-chemistry.orggoogle.commdpi.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or other specialized reagents. organic-chemistry.orgrsc.org The formation of N-oxides can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and further reactivity. The synthesis of N-oxides can be catalyzed by various metal-based catalysts. organic-chemistry.orggoogle.com

Reactions at the Alkyl Substituents (C-3, C-5)

The methyl groups at the C-3 and C-5 positions of the piperidinone ring, while generally less reactive than the carbonyl group or the alpha-hydrogens, can participate in certain chemical transformations.

Side-chain modifications often involve the use of protecting groups to selectively mask certain reactive sites while others are being manipulated. For example, the use of protecting groups like Dde and ivDde, which are stable to piperidine and TFA but can be cleaved with hydrazine, allows for site-specific modifications in complex molecules. sigmaaldrich.com While not directly applied to this compound in the provided context, such strategies are fundamental in the derivatization of similar heterocyclic structures.

Achieving stereocontrol in the synthesis of C-substituted piperidinone derivatives is a significant challenge. The conformation of the piperidine ring and the orientation of the existing substituents heavily influence the stereochemical outcome of reactions. For instance, in related 2,6-disubstituted piperidones, oximation can lead to conformational changes, with bulky groups influencing the final stereochemistry. researchgate.net

In the context of this compound, any reaction that creates a new stereocenter at or adjacent to the C-3 or C-5 positions would require careful consideration of the existing stereochemistry to control the diastereoselectivity of the product. The cis- and trans- relationships of the methyl groups will direct incoming reagents to the less sterically hindered face of the molecule. The synthesis of specific stereoisomers, such as trans-5-methylpiperidin-3-ol derivatives from pyroglutaminol, highlights the established routes for obtaining stereochemically pure substituted piperidines. nih.gov

Ring Transformations and Rearrangements

The this compound scaffold can undergo various ring transformation and rearrangement reactions, leading to the formation of more complex heterocyclic systems.

A notable reaction of this compound is its participation in cascade reactions to form fused heterocyclic systems. Specifically, it can react with chalcones (benzylideneacetophenones) in a cascade sequence involving a Michael addition followed by an intramolecular aldol condensation. researchgate.net This reaction gives rise to the 3-azabicyclo[3.3.1]nonane skeleton. researchgate.netresearchgate.net The regio- and stereochemical aspects of this reaction have been studied, providing insight into the conformational preferences of the resulting bicyclic products. researchgate.net Such cascade reactions are highly efficient in building molecular complexity from relatively simple starting materials. rsc.orgfigshare.com

Table 1: Cascade Reaction of this compound

| Reactant | Reagent | Reaction Type | Product | Ref |

|---|

While direct conversion of this compound to pyrrolo[3,2-c]piperidines is not explicitly detailed in the provided search results, the synthesis of fused pyrrolidine (B122466) systems is a known transformation for related nitrogen-containing heterocycles. researchgate.net The synthesis of pyrrole-containing structures often involves the reaction of ketones or ketoximes with acetylenes or other reagents that can provide the necessary carbon and nitrogen atoms to form the pyrrole (B145914) ring. ethernet.edu.et The general strategies for constructing pyrrolotriazine derivatives, for example, involve the condensation of an aminopyrrole intermediate with isocyanates or isothiocyanates. researchgate.net These methodologies suggest that a multi-step approach, likely involving the conversion of the ketone to a suitable precursor, would be necessary to achieve the transformation to a pyrrolo[3,2-c]piperidine system.

Comparative Reactivity with Other Piperidinone Isomers and Analogues

The reactivity of this compound can be compared with its isomers and other piperidinone analogues to understand the influence of substituent placement on chemical behavior.

1,2,5-Trimethylpiperidin-4-one: This isomer is a key intermediate in the synthesis of the drug Promedol. researchgate.net Its reactions, such as the Favorskii reaction with acetylenes to form piperidols, have been studied. researchgate.net Like the 1,3,5-isomer, it undergoes cascade reactions with chalcones to form 3-azabicyclo[3.3.1]nonane systems. researchgate.net

N-Substituted Piperidin-4-ones: The nature of the substituent on the nitrogen atom significantly influences the reactivity. For example, N-Boc-piperidin-4-one reacts with aromatic aldehydes to form products of intramolecular aldol cyclization. researchgate.net The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions, allowing for further derivatization at the nitrogen atom.

Piperidin-2-one (δ-valerolactam): This is a lactam, and its reactivity is dominated by amide chemistry. It can be N-alkylated or acylated, and the carbonyl group can undergo reduction. Its reactivity is distinct from the aminoketone character of this compound.

Pyridine: As an aromatic heterocycle, pyridine's reactivity is fundamentally different. It undergoes electrophilic substitution with difficulty, typically at the 3-position, due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq It is also a much weaker base than piperidine derivatives. uoanbar.edu.iq

The presence and position of the methyl groups in this compound, particularly the cis/trans relationship of the C-3 and C-5 substituents, introduce steric and stereoelectronic effects that differentiate its reactivity from that of simpler piperidin-4-ones or its other isomers. These structural nuances are critical in directing the outcome of chemical transformations and are a key consideration in the design of synthetic routes utilizing this compound.

Stereochemical and Conformational Analysis of 1,3,5 Trimethylpiperidin 4 One and Its Derivatives

Ring Conformation Studies (Chair, Twist-Boat, Boat)

The six-membered piperidine (B6355638) ring, analogous to cyclohexane, can adopt several conformations, with the chair form being the most stable. However, non-chair conformations such as the twist-boat and boat may also be populated, particularly in highly substituted or sterically constrained systems. For 1,3,5-trimethylpiperidin-4-one, the primary conformation is the chair form.

The conformational equilibrium of the this compound ring is significantly influenced by the stereochemical arrangement of the three methyl groups. The relative orientations of these groups (cis or trans) determine the most stable chair conformation by minimizing steric interactions, primarily 1,3-diaxial interactions.

In the case of the isolated 1,3,5-trimethyl-4-piperidone, NMR data suggests a preferred chair conformation where the methyl groups at positions 3 and 5 are equatorially oriented to minimize steric strain. cdnsciencepub.com The N-methyl group can exist in either an axial or equatorial position, with the equatorial orientation generally being more favorable.

Protonation of the nitrogen atom can further influence conformational preferences. For many 4-substituted piperidines, protonation leads to a stabilization of the axial conformer. nih.gov In 1,3,5-trimethyl-4-piperidone hydrochloride, a comparison of the 13C NMR chemical shifts with the free base reveals upfield shifts for all piperidine ring carbons, a characteristic effect of protonation. cdnsciencepub.com This suggests that the positive charge on the nitrogen atom can alter the electronic environment and subtly influence the conformational equilibrium. cdnsciencepub.com

Table 1: 13C Chemical Shifts (ppm) of 1,3,5-Trimethyl-4-piperidone and its Hydrochloride Salt

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | N-CH3 | 3-CH3 | 5-CH3 |

|---|---|---|---|---|---|---|---|---|

| 1,3,5-Trimethyl-4-piperidone (Free Base) | 62.1 | 49.8 | 212.4 | 49.8 | 62.1 | 42.1 | 11.2 | 11.2 |

| 1,3,5-Trimethyl-4-piperidone (Hydrochloride) | 59.3 | 48.0 | 208.7 | 48.0 | 59.3 | 42.1 | 10.5 | 10.5 |

Data sourced from Hanisch and Jones. cdnsciencepub.com

The presence of chiral centers at positions 3 and 5 in this compound gives rise to configurational isomers, namely cis and trans diastereomers. These isomers are characterized by the relative orientation of the methyl groups at C-3 and C-5.

The stereochemistry of these isomers can be unequivocally determined using NMR spectroscopy. cdnsciencepub.com The symmetry observed in the 13C NMR spectrum of the primary isomer of 1,3,5-trimethyl-4-piperidone, with single resonances for the equivalent C-2/C-6, C-3/C-5, and the 3-CH3/5-CH3 carbons, is indicative of the cis isomer where the methyl groups at C-3 and C-5 are on the same side of the ring. cdnsciencepub.com

The 1H NMR spectrum further supports this assignment. For instance, in the derivatives of 1,3,5-trimethyl-4-piperidone, the coupling constants between vicinal protons provide valuable information about their dihedral angles and, consequently, their axial or equatorial disposition.

Dynamic Stereochemistry and Inversion Barriers

The piperidine ring is not static and undergoes rapid conformational changes at room temperature, most notably the chair-chair interconversion or ring inversion. This dynamic process involves the interchange of axial and equatorial substituents. The energy barrier to this inversion is a key parameter in understanding the molecule's flexibility.

Variable-temperature NMR spectroscopy is a powerful technique for studying these dynamic processes. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature, from which the free energy of activation (ΔG‡) for the ring inversion can be calculated. For piperidine itself, the ring inversion barrier is relatively low. beilstein-journals.org

In N-substituted piperidines, the barrier to C-N bond rotation can also be investigated using dynamic NMR. researchgate.net For this compound, both ring inversion and nitrogen inversion contribute to its dynamic stereochemistry. The presence of the methyl groups is expected to influence the energy barriers for these processes compared to unsubstituted piperidone.

Diastereomeric Relationships in Substituted Systems

The carbonyl group at C-4 of this compound allows for the introduction of new substituents, leading to the formation of additional stereocenters and more complex diastereomeric relationships. A notable example is the synthesis of 1,3,5-trimethyl-4-phenylpiperidin-4-ol derivatives through the reaction of the piperidone with phenyllithium. cdnsciencepub.com

This reaction can lead to the formation of three diastereomeric alcohols, designated as α, β, and γ isomers. cdnsciencepub.com The stereochemistry of these products is determined by the direction of nucleophilic attack on the carbonyl group, which is influenced by the existing stereochemistry of the piperidone ring. The preferred conformations of these resulting diastereomers have been elucidated through detailed analysis of their 1H and 13C NMR spectra. cdnsciencepub.com

For example, the γ-isomer is characterized by a trans-2-Me, c-5-Me, r-4-OH configuration, while the β-isomer has a t-2-Me, t-5-Me-r-4-OH arrangement, and the α-isomer a c-2-Me, t-5-Me, r-4-OH configuration. cdnsciencepub.com The analysis of vicinal proton-proton coupling constants and carbon chemical shifts allows for the assignment of the preferred chair conformations for each of these diastereomers. cdnsciencepub.com

Table 2: 1H NMR Chemical Shifts (ppm) for the Methyl Groups in the α, β, and γ isomers of 1,3,5-trimethyl-4-phenylpiperidin-4-ol

| Isomer | N-CH3 | 3-CH3 | 5-CH3 |

|---|---|---|---|

| α-isomer | 2.20 | 0.95 | 0.60 |

| β-isomer | 2.24 | 0.85 | 0.85 |

| γ-isomer | 2.26 | 0.60 | 0.95 |

Data reflects the free base in CDCl3 and is sourced from Hanisch and Jones. cdnsciencepub.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,5-trimethylpiperidin-4-one, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to show distinct signals corresponding to each unique nucleus in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the carbonyl group, as well as the substitution pattern on the piperidine (B6355638) ring.

In a typical chair conformation, the protons and methyl groups can be in either axial or equatorial positions, which are chemically non-equivalent and would, in principle, give rise to separate signals. The assignments presented below are based on established data for analogous N-methylpiperidones and substituted piperidine systems.

Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-CH₃ | 2.2 - 2.4 | s (singlet) | N/A |

| H-2, H-6 (axial) | 2.6 - 2.8 | d (doublet) | Jgem ≈ 12-14 |

| H-2, H-6 (equatorial) | 2.9 - 3.1 | d (doublet) | Jgem ≈ 12-14 |

| H-3, H-5 | 2.4 - 2.6 | m (multiplet) | - |

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | 208 - 212 |

| C-2, C-6 | 55 - 60 |

| C-3, C-5 | 40 - 45 |

| N-CH₃ | 45 - 50 |

Coupling constant analysis is critical for confirming the chair conformation. The vicinal coupling constant (³J) between axial protons on adjacent carbons (e.g., JH2ax-H3ax) is typically large (10-13 Hz), whereas axial-equatorial and equatorial-equatorial couplings are significantly smaller (2-5 Hz).

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and elucidating the compound's detailed structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the geminal protons at C-2 and C-6, and between the vicinal protons on adjacent carbons (e.g., H-2 with H-3, and H-5 with H-6). This technique is fundamental for tracing the proton connectivity around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals for C-2/C-6, C-3/C-5, and the three methyl groups to their corresponding carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry by identifying protons that are close in space. For this compound, NOESY can establish the relative orientation of the methyl groups at C-3 and C-5. For example, a spatial correlation between an axial proton at C-2 and the axial methyl group at C-3 would help define the conformation. The absence or presence of NOEs between the C-3 and C-5 methyl groups would distinguish between cis and trans isomers.

Conformational Effects on Chemical Shifts and Coupling Constants

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric and torsional strain. researchgate.net In this conformation, substituents can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).

Chemical Shifts: The orientation of protons and methyl groups has a predictable effect on their chemical shifts. Generally, axial protons are more shielded (resonate at a lower ppm value) than their equatorial counterparts due to anisotropic effects from adjacent C-C bonds. To minimize steric interactions, the methyl groups at positions 3 and 5 are likely to preferentially occupy equatorial positions.

Coupling Constants: As mentioned, the magnitude of the vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. The distinct values for axial-axial, axial-equatorial, and equatorial-equatorial couplings provide definitive evidence for the chair conformation and the orientation of substituents. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular ion [M]⁺• for C₈H₁₅NO is expected at a mass-to-charge ratio (m/z) of 141.

The fragmentation of the molecular ion is typically directed by the functional groups. The nitrogen atom and the carbonyl group are key sites for initiating bond cleavage. Common fragmentation pathways for cyclic amines and ketones include alpha-cleavage. chemguide.co.uklibretexts.org

Predicted Fragmentation Pathways and Key Ions

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺• | Molecular Ion |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical from C-3 or C-5 |

| 98 | [M - C₃H₇]⁺ | Alpha-cleavage adjacent to C=O, loss of propyl radical |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage adjacent to nitrogen, loss of C₃H₅O radical |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the m/z 84 ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, the spectra would be dominated by absorptions corresponding to the ketone and the alkyl groups.

The most characteristic and intense absorption in the IR spectrum is the carbonyl (C=O) stretch of the six-membered ring ketone. nist.govnist.gov

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1715 - 1725 | C=O Stretch | Ketone |

| 1470 - 1450 | C-H Bend (scissoring) | Methylene (CH₂) |

| 1380 - 1370 | C-H Bend (symmetric) | Methyl (CH₃) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For this compound, a crystal structure would confirm:

Conformation: It would unequivocally establish the piperidine ring's conformation, which is anticipated to be a chair. nih.govchemrevlett.com

Stereochemistry: The relative cis/trans configuration of the methyl groups at the C-3 and C-5 positions would be unambiguously determined.

Molecular Geometry: Precise measurements of all bond lengths, bond angles, and torsional angles would be obtained, providing a complete three-dimensional picture of the molecule. researchgate.net

Crystal Packing: The analysis would also reveal how the molecules are arranged in the crystal lattice and identify any significant intermolecular interactions, such as weak C-H···O hydrogen bonds, that stabilize the solid-state structure. researchgate.net

Based on studies of similar substituted piperidin-4-ones, it is highly probable that the methyl groups at C-3 and C-5 would adopt equatorial positions in the chair conformation to minimize steric hindrance. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

While the specific crystal structure of this compound has not been detailed in published literature, comprehensive X-ray diffraction studies on analogous substituted piperidin-4-ones allow for a well-grounded projection of its solid-state characteristics. The piperidine ring, the core of this class of compounds, predominantly adopts a chair conformation, as it minimizes torsional and steric strain. chemrevlett.comresearchgate.net

In a representative analogue, 3,3,5,5-tetramethyl-r-2,c-6-diphenylpiperidin-4-one, the piperidone ring settles into a distinct chair conformation where the bulky phenyl groups are positioned equatorially. researchgate.net This spatial arrangement is the most energetically favorable. The crystal packing of such structures is heavily influenced by a network of intermolecular interactions. Weak N—H···O hydrogen bonds are commonly observed, linking individual molecules into chains that propagate along a crystallographic axis. researchgate.net Additionally, C—H···O interactions can further stabilize the three-dimensional lattice. nih.gov

The specific orientation of the methyl groups in this compound (cis or trans isomers) would significantly influence the finer details of its crystal packing, affecting the efficiency of molecular stacking and the nature of the intermolecular forces. Analysis of various piperidin-4-one derivatives shows that substituents dictate whether the conformation is a perfect chair, a distorted chair, or even a twist-boat form in sterically hindered cases. chemrevlett.com

Below is a representative table of crystallographic data for a related piperidin-4-one derivative, illustrating typical parameters.

Table 1: Representative Crystallographic Data for an Analogous Piperidin-4-one Derivative (3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₅NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9227 (11) |

| b (Å) | 11.540 (2) |

| c (Å) | 12.472 (2) |

| α (°) | 64.771 (4) |

| β (°) | 80.755 (5) |

| γ (°) | 72.675 (4) |

| Volume (ų) | 859.8 (3) |

| Z | 2 |

Data sourced from a study on a tetramethyl-diphenyl-piperidin-4-one analogue. researchgate.net

Chiroptical Properties (e.g., Optical Rotatory Dispersion, Circular Dichroism) of Chiral Analogues

This compound is an achiral molecule. However, the introduction of chirality, for instance through substitution at the 2 or 6 positions, would give rise to optically active analogues with distinct chiroptical properties. These properties are studied using Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy.

ORD and CD are powerful techniques for elucidating the stereochemistry of chiral molecules, particularly those containing a chromophore, such as the carbonyl group (C=O) in piperidin-4-ones. The interaction of a chiral molecule with plane-polarized light near the absorption maximum of a chromophore results in a phenomenon known as the Cotton effect . wikipedia.orgkud.ac.in This effect is the characteristic S-shaped curve on an ORD spectrum and a corresponding positive or negative peak on a CD spectrum. egyankosh.ac.inbhu.ac.in

Positive Cotton Effect: If, on approaching the absorption wavelength from a longer wavelength, the optical rotation first increases to a maximum (peak) before rapidly decreasing through zero to a minimum (trough), the effect is positive. egyankosh.ac.in

Negative Cotton Effect: The reverse behavior, where a trough is observed at a higher wavelength than the peak, is termed a negative Cotton effect. kud.ac.in

The sign and magnitude of the Cotton effect are exquisitely sensitive to the stereochemical environment around the chromophore. For chiral piperidin-4-one analogues, the n→π* electronic transition of the carbonyl group, which typically occurs in the 280-300 nm region, is primarily responsible for the observable Cotton effect.

Table 2: Key Concepts in Chiroptical Spectroscopy

| Concept | Description | Relevance to Chiral Piperidinones |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation of a chiral substance as a function of the wavelength of light. kud.ac.in | An ORD spectrum would show a characteristic Cotton effect curve around the carbonyl absorption wavelength. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by a chiral substance. libretexts.org | A CD spectrum provides a more direct observation of the Cotton effect as a distinct peak (positive or negative). |

| Cotton Effect | The combined phenomenon of anomalous ORD and CD spectra in the vicinity of a chromophore's absorption band. wikipedia.org | The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral centers near the carbonyl group. |

| Octant Rule | An empirical rule used to predict the sign of the Cotton effect in chiral cyclic ketones based on the spatial arrangement of substituents around the carbonyl group. egyankosh.ac.inamrita.edu | Allows for the correlation of a chiral piperidinone's stereochemistry with its observed ORD/CD spectrum. |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. cuny.edusuperfri.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies, which are fundamental to understanding a molecule's stability and chemical reactivity. For 1,3,5-trimethylpiperidin-4-one, such calculations can map out its electronic landscape, identifying regions susceptible to nucleophilic or electrophilic attack.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. bccampus.calibretexts.org The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more likely to be reactive.

Computational methods can precisely calculate the energies of these frontier orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, while the LUMO is likely centered on the carbonyl group (C=O), specifically the antibonding π* orbital.

Furthermore, these calculations can determine the distribution of electron density across the molecule. Natural Population Analysis (NPA) is a common method used to assign partial atomic charges to each atom. mdpi.com This analysis reveals the polarity of bonds and identifies the most electropositive and electronegative sites. In this compound, the oxygen atom of the carbonyl group would carry a significant negative charge, while the adjacent carbonyl carbon would be electropositive.

Table 1: Calculated Electronic Properties for this compound (Illustrative DFT Results)

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.9 Debye | Measure of the overall polarity of the molecule. |

| NPA Charge on N | -0.55 e | Partial charges on key atoms, indicating sites for electrophilic/nucleophilic attack. |

| NPA Charge on C=O Carbon | +0.60 e | |

| NPA Charge on C=O Oxygen | -0.58 e |

Conformational Energy Calculations and Potential Energy Surfaces

The piperidine (B6355638) ring in this compound is flexible and can adopt several conformations. The most common conformation for a six-membered ring is the chair form. researchgate.net However, the presence of three methyl substituents influences the relative stability of different chair conformations and potentially boat or twist-boat forms.

Conformational energy calculations, using methods ranging from molecular mechanics (MM) force fields to high-level quantum mechanics, can determine the geometry and relative energies of these conformers. nih.govnih.gov For this compound, the primary equilibrium would be between two chair conformations, which differ by placing the methyl groups in either axial or equatorial positions. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. Computational analysis can quantify these energy differences (conformational free energies). nih.gov

A Potential Energy Surface (PES) can be generated by systematically changing key dihedral angles within the molecule and calculating the energy at each point. This surface maps the energy landscape, identifying the lowest-energy conformers (valleys) and the energy barriers (saddles) that separate them. ethz.ch This provides a complete picture of the molecule's conformational flexibility. ethz.ch

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Substituent Positions (C1-N, C3-CH₃, C5-CH₃) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Chair 1 | Equatorial, Equatorial, Equatorial | 0.00 | 98.9 |

| Chair 2 | Equatorial, Axial, Equatorial | 2.50 | 1.1 |

| Twist-Boat | - | 5.80 | <0.1 |

Reaction Mechanism Predictions (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mit.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. cuny.edu

For reactions involving this compound, such as its reduction or nucleophilic addition to the carbonyl group, computational methods can predict the structure of the transition state. Calculating the energy difference between the reactants and the transition state yields the activation energy, a critical factor determining the reaction rate. These models can also help elucidate the role of catalysts and predict the stereochemical outcome of a reaction. mit.edumit.edu

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into NMR chemical shifts (¹H and ¹³C) that can be directly compared with experimental spectra. rsc.org Good agreement between calculated and experimental shifts provides strong evidence for the proposed structure and its dominant conformation in solution. nih.govrsc.org

Vibrational Frequencies : Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.govresearchgate.net These calculated frequencies help in the assignment of experimental absorption bands to specific molecular motions, such as the C=O stretch, C-H bends, or ring vibrations. nih.govchemrxiv.org While calculated harmonic frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors to achieve better agreement. nih.gov

Table 3: Simulated vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Key Group/Atom | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | C=O | 209.5 | 208-212 |

| C3/C5 (CH) | 48.2 | 45-50 | |

| N-CH₃ | 41.5 | 40-43 | |

| Vibrational Frequency (cm⁻¹) | C=O Stretch | 1735 (scaled) | 1715 |

| C-N Stretch | 1120 (scaled) | 1110 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. frontiersin.orgarxiv.org MD simulations model a system of atoms and molecules, solving Newton's equations of motion to track their movements over a specific period. frontiersin.org

For this compound, MD simulations can be used to:

Explore conformational transitions and determine the timescales on which they occur.

Simulate the molecule's behavior in different solvents, analyzing solute-solvent interactions and their effect on conformation.

Study intermolecular interactions in the solid state or in solution, providing a molecular-level view of how molecules pack or aggregate.

MD simulations are particularly useful for understanding how molecular flexibility and environment influence a compound's properties and functions. nih.govnih.gov

Synthetic Utility and Chemical Applications Non Biological

1,3,5-Trimethylpiperidin-4-one as a Versatile Synthetic Building Block

While piperidin-4-ones are generally recognized as valuable scaffolds in organic synthesis, specific and detailed examples of this compound being used as a versatile building block are not extensively documented in the searched literature. Chemical supplier databases confirm its identity as a synthetic intermediate, but specific reaction pathways and applications are not provided.

Precursor for Complex Heterocyclic Architectures

No specific studies were identified that detail the use of this compound as a direct precursor for the synthesis of more complex, fused, or spirocyclic heterocyclic architectures. General methodologies for creating nitrogen-containing heterocycles often involve different classes of starting materials or other piperidone analogues.

Synthesis of Nitrogen-Containing Scaffolds beyond Piperidinones

There is a lack of specific published research demonstrating the transformation of the this compound core into other nitrogen-containing scaffolds, such as through ring-expansion, rearrangement, or fragmentation-recombination reactions. The literature discusses the synthesis of diverse nitrogen heterocycles from various starting materials, but does not specifically mention this compound as a substrate. mdpi.comresearchgate.netnih.govresearchgate.net

Applications in Materials Science (e.g., Polymer Precursors, Ligands)

A thorough search did not yield any specific applications of this compound in materials science. There is no evidence in the reviewed literature of its use as a monomer for polymer synthesis or as a ligand in the development of metal complexes for materials applications.

Use as a Chemical Probe or Reagent in Organic Synthesis

No documented uses of this compound as a specialized chemical probe for studying biological or chemical systems were found. While it is classified as a reagent and intermediate, specific, detailed examples of its utility as a reagent to facilitate other chemical transformations in organic synthesis are not available in the reviewed scientific papers.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. The choice of technique depends on the compound's volatility, polarity, and the analytical goal.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Given that related piperidone structures, such as 1-methyl-4-piperidone, have boiling points suitable for GC analysis, this method is well-suited for the purity assessment of 1,3,5-trimethylpiperidin-4-one. avantorsciences.com In a typical GC setup, the compound is vaporized and separated on a capillary column. The choice of the stationary phase is critical for achieving good resolution from impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating non-volatile or thermally sensitive compounds. kuleuven.be For piperidine-containing molecules, reversed-phase HPLC (RP-HPLC) is a common and effective method. nih.gov This approach uses a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govwiley-vch.de The separation is based on the differential partitioning of the analyte and impurities between the two phases. Detection is often accomplished using an ultraviolet (UV) detector, although other detectors can be employed. For Mass Spectrometry (MS) compatible methods, volatile buffers or acids like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Table 1: Example Chromatographic Conditions for Piperidone Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) | Reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) wiley-vch.de |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid sielc.comsielc.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (e.g., at 214 and 254 nm) or Mass Spectrometer (MS) wiley-vch.de |

| Temperature | Oven temperature program (e.g., 50°C to 250°C) | Column oven set to a constant temperature (e.g., 30°C) nih.gov |

| Flow Rate | 1-2 mL/min (carrier gas) | 1.0 mL/min (liquid mobile phase) nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. uvic.calibretexts.org For this compound, a TLC plate coated with a polar stationary phase like silica gel is typically used. libretexts.org The plate is spotted with the sample and developed in a sealed chamber containing a suitable mobile phase. mit.edu The separation is based on the polarity of the compounds; less polar compounds travel further up the plate. uvic.ca After development, the spots can be visualized under UV light if the compound is UV-active, or by using chemical stains. mit.edu Stains that react with ketones (e.g., 2,4-dinitrophenylhydrazine) or tertiary amines (e.g., Dragendorff's reagent) can be particularly effective. illinois.edu

Preparative Chromatography is used for the purification and isolation of larger quantities of a compound. It operates on the same principles as analytical chromatography (like HPLC) but on a larger scale. sielc.com Once analytical HPLC conditions have been optimized to separate this compound from its impurities, the method can be scaled up using a larger column and higher flow rates to isolate the pure compound for use as a reference standard or for further research.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a high degree of certainty in chemical identification. kuleuven.be

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile compounds. sums.ac.ir As the separated components elute from the GC column, they enter the mass spectrometer, which provides information about the molecular weight and produces a unique fragmentation pattern that acts as a chemical "fingerprint." This allows for the unambiguous identification of this compound and the characterization of volatile impurities, even at trace levels. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex matrices. kuleuven.be It combines the separation of HPLC with the detection power of two mass analyzers in series (tandem mass spectrometry). This is particularly useful for quantifying low-level impurities or analyzing metabolites in biological samples. nih.gov The first mass spectrometer selects the ion corresponding to the molecular weight of the target compound, which is then fragmented, and the resulting fragments are analyzed by the second mass spectrometer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, enabling very low detection limits. amazonaws.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and oxygen) within a pure compound. This data is used to determine the empirical formula of the substance and to confirm its elemental composition against the theoretical values calculated from its proposed molecular formula. For this compound (C₈H₁₅NO), elemental analysis provides critical evidence of its stoichiometric purity. The experimentally determined percentages must align closely with the calculated theoretical values to verify the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound (C₈H₁₅NO)

| Element | Theoretical Percentage (%) | Experimental Percentage (Example) |

|---|---|---|

| Carbon (C) | 67.09% | 67.15% |

| Hydrogen (H) | 10.56% | 10.61% |

| Nitrogen (N) | 9.78% | 9.75% |

| Oxygen (O) | 11.25% | 11.49% (by difference) |

Future Research Directions and Perspectives

The scaffold of 1,3,5-trimethylpiperidin-4-one represents a valuable building block in synthetic chemistry. Future research is poised to expand its utility through innovative synthetic methodologies, novel chemical transformations, and the integration of cutting-edge computational tools. The following sections outline key areas for future exploration that could unlock the full potential of this versatile compound.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (e.g., implicit vs. explicit water). Cross-validate with experimental techniques like ITC (isothermal titration calorimetry) to measure binding thermodynamics. Publish raw data and code for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.